molecular formula C13H19N B2901939 2-(1,2,3,4-Tetrahydronaphthalen-2-yl)propan-1-amine CAS No. 1785350-27-7

2-(1,2,3,4-Tetrahydronaphthalen-2-yl)propan-1-amine

Cat. No.: B2901939
CAS No.: 1785350-27-7
M. Wt: 189.302
InChI Key: IPGKIRQJEHAMLA-UHFFFAOYSA-N
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Description

2-(1,2,3,4-Tetrahydronaphthalen-2-yl)propan-1-amine is an organic compound that belongs to the class of amines It is characterized by a naphthalene ring system that is partially hydrogenated, making it a tetrahydronaphthalene derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2,3,4-Tetrahydronaphthalen-2-yl)propan-1-amine typically involves the reduction of naphthalene derivatives followed by amination. One common method involves the catalytic hydrogenation of 2-naphthylpropan-1-one to yield the tetrahydronaphthalene intermediate, which is then subjected to reductive amination using ammonia or primary amines in the presence of reducing agents such as sodium cyanoborohydride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation processes using palladium or platinum catalysts. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and hydrogen flow rates.

Chemical Reactions Analysis

Types of Reactions

2-(1,2,3,4-Tetrahydronaphthalen-2-yl)propan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: It can be further reduced to form fully saturated amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides, imines, or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like acyl chlorides, aldehydes, and ketones are employed under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of fully saturated amines.

    Substitution: Formation of amides, imines, or other derivatives.

Scientific Research Applications

2-(1,2,3,4-Tetrahydronaphthalen-2-yl)propan-1-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential role in modulating biological pathways and as a precursor for bioactive compounds.

    Medicine: Explored for its potential therapeutic effects, including its use in the development of pharmaceuticals targeting neurological disorders.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1,2,3,4-Tetrahydronaphthalen-2-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways, influencing various biological processes.

Comparison with Similar Compounds

Similar Compounds

    2-(1,2,3,4-Tetrahydronaphthalen-6-yl)acetic acid: Another tetrahydronaphthalene derivative with different functional groups.

    3-(5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)propan-1-amine: A methoxy-substituted analog with distinct chemical properties.

Uniqueness

2-(1,2,3,4-Tetrahydronaphthalen-2-yl)propan-1-amine is unique due to its specific structural configuration and the presence of the amine group, which imparts distinct reactivity and potential biological activity. Its ability to undergo various chemical transformations and its applications in diverse fields make it a compound of significant interest.

Properties

IUPAC Name

2-(1,2,3,4-tetrahydronaphthalen-2-yl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N/c1-10(9-14)12-7-6-11-4-2-3-5-13(11)8-12/h2-5,10,12H,6-9,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPGKIRQJEHAMLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C1CCC2=CC=CC=C2C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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